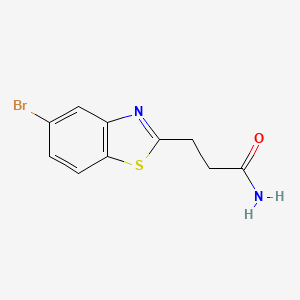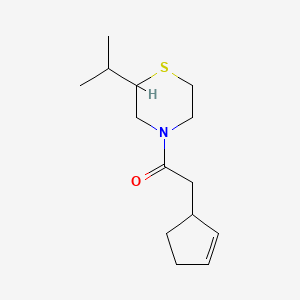
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide is a chemical compound with the molecular formula C11H10BrN2OS. It is a benzothiazole derivative that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide depends on its specific application. As a fluorescent probe, it binds to biomolecules and emits light upon excitation. As a photosensitizer, it generates reactive oxygen species upon exposure to light, which can cause oxidative damage to cancer cells. As a protein kinase inhibitor, it binds to the active site of the enzyme and prevents it from phosphorylating its target substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide depend on its specific application. As a fluorescent probe, it can be used to visualize the localization and dynamics of biomolecules in cells and tissues. As a photosensitizer, it can induce cell death in cancer cells. As a protein kinase inhibitor, it can modulate cell signaling pathways and potentially lead to the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide is its high fluorescence quantum yield, which makes it a sensitive probe for biomolecules. Another advantage is its potential as a photosensitizer for photodynamic therapy. However, one limitation is its relatively low solubility in aqueous solutions, which can affect its performance in biological systems.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide. One direction is the investigation of its potential as an inhibitor of other enzymes beyond protein kinases. Another direction is the optimization of its properties for specific applications, such as increasing its solubility in aqueous solutions. Additionally, the development of new derivatives with improved properties is a promising avenue for future research.
Synthesemethoden
The synthesis of 3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide involves the reaction of 5-bromo-2-aminobenzothiazole with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. It has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a drug to kill cancer cells. Additionally, it has been investigated for its potential as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways.
Eigenschaften
IUPAC Name |
3-(5-bromo-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c11-6-1-2-8-7(5-6)13-10(15-8)4-3-9(12)14/h1-2,5H,3-4H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOFQNUOQJEUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-1,3-benzothiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)






![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)